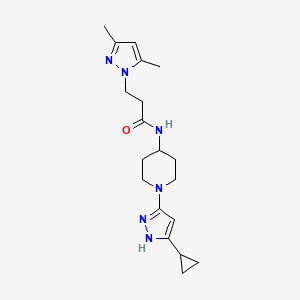![molecular formula C20H13FN6O2 B2695558 2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251576-84-7](/img/structure/B2695558.png)
2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Scientific Research Applications
Antiviral Activity
Triazolo[4,3-b]pyridazine derivatives have shown promise in antiviral applications. For instance, certain derivatives have demonstrated antiviral activity against the hepatitis A virus (HAV), using plaque reduction infectivity assays to measure virus count reduction as a result of treatment with these compounds. This suggests potential for developing antiviral drugs from similar molecular frameworks (Shamroukh & Ali, 2008).
Antioxidant and Anticancer Properties
Similar compounds, including those with the triazolo-thiadiazole framework, have been investigated for their in vitro antioxidant properties and anticancer activities. Studies have revealed that certain derivatives exhibit potent antioxidant capabilities, as well as dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, suggesting their potential as therapeutic agents in cancer treatment (Sunil et al., 2010).
Molecular Structure Studies
Research into the molecular structures of related compounds, particularly those incorporating 1,2,4-triazole and thiadiazine rings, contributes to our understanding of their chemical properties and potential applications. Crystal structure analysis provides insights into the intermolecular interactions, conformations, and stability of these molecules, which is crucial for designing drugs with optimal activity and bioavailability (Goh et al., 2010).
Antimicrobial Activity
Some 1,2,4-triazole derivatives have been shown to possess antimicrobial properties, suggesting the utility of these compounds in developing new antibiotics or disinfectants. The antimicrobial activities of these compounds against a variety of bacterial and fungal strains have been assessed, highlighting their potential in addressing drug resistance issues (Bektaş et al., 2007).
Synthesis and Characterization
The synthesis and characterization of triazolo[4,3-b]pyridazines and their derivatives are essential for expanding the chemical space of potential therapeutic agents. These studies involve developing novel synthetic routes, identifying reaction mechanisms, and characterizing the products using various spectroscopic techniques, paving the way for the discovery of new drugs and materials (El-Hashash et al., 2012).
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN6O2/c21-15-8-6-14(7-9-15)19-22-18(29-25-19)12-26-20(28)27-17(24-26)11-10-16(23-27)13-4-2-1-3-5-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHQAXOYXPUPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=NC(=NO4)C5=CC=C(C=C5)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695477.png)
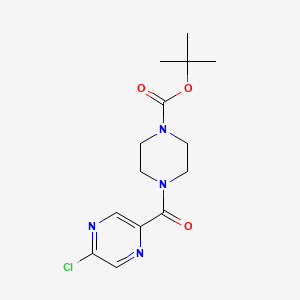

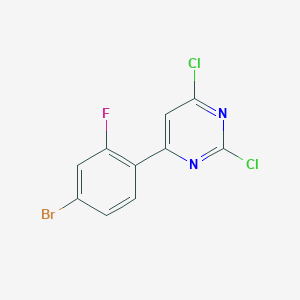
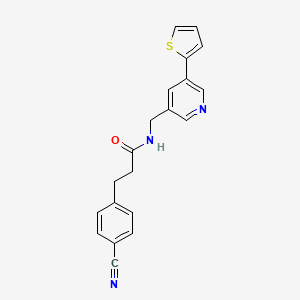
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2695485.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)

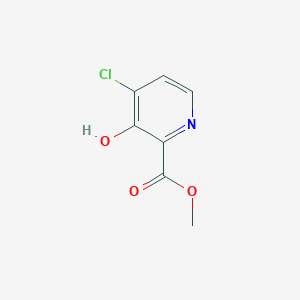
![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2695491.png)
![4-Methyl-5-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2695493.png)
![2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2695494.png)
![5-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2695497.png)
